molecular formula C16H13Cl2N5O B2908090 2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide CAS No. 1825519-48-9

2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide

Cat. No.: B2908090
CAS No.: 1825519-48-9
M. Wt: 362.21
InChI Key: SBVZYOQKWKBGGZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide is a heterocyclic compound featuring two pyridine rings interconnected via a carboxamide bridge. The primary pyridine ring (position 3) is substituted with a 2,6-dichloro motif, while the secondary pyridine (attached via the carboxamide nitrogen) bears a 3,5-dimethylpyrazol-1-yl group at its 6-position.

Properties

IUPAC Name

2,6-dichloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O/c1-9-7-10(2)23(22-9)14-6-3-11(8-19-14)20-16(24)12-4-5-13(17)21-15(12)18/h3-8H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZYOQKWKBGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method includes the chlorination of pyridine to form 2,6-dichloropyridine, which is then reacted with 3,5-dimethylpyrazole under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as solvent choice and temperature, are carefully controlled to direct the reaction towards the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful for probing biological systems and understanding biochemical pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological outcomes. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Substituent Effects

  • The trimethylpyrazole in ’s compound introduces steric bulk, which may reduce reactivity but improve target selectivity.
  • Chlorine Placement : The dichloro substitution on the pyridine ring (target compound) vs. a single chlorine on the phenyl group () alters electronic properties, influencing binding affinity and solubility.

Functional Group Variations

  • Carboxamide vs.

Biological Activity

2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles, including pyridine and pyrazole rings. Its molecular formula is C15H14Cl2N4OC_{15}H_{14}Cl_2N_4O, with a molecular weight of approximately 335.19 g/mol.

Research indicates that compounds with similar structures often exhibit potent inhibitory effects on key signaling pathways involved in cancer progression. The presence of the pyrazole moiety is particularly significant as it has been linked to the inhibition of several kinases associated with tumor growth and metastasis.

Antitumor Activity

  • Inhibition of Kinases : The compound has shown promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are crucial in tumor angiogenesis and proliferation. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including breast and lung cancer cells .
  • Synergistic Effects : In combination therapies, this compound has exhibited enhanced efficacy when paired with traditional chemotherapeutics like doxorubicin. This synergistic effect suggests potential for improved treatment regimens for resistant cancer types .

Anti-inflammatory and Antibacterial Properties

The compound's biological profile also includes anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. Additionally, some derivatives have shown antibacterial activity against common pathogens, indicating a broader therapeutic potential beyond oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole and pyridine rings can significantly influence potency and selectivity against target enzymes:

SubstituentEffect on ActivityReference
3,5-DimethylIncreased potency against FGFRs
Chlorine at position 2Enhanced cytotoxicity in cancer cell lines
Various alkyl groupsAltered pharmacokinetics and bioavailability

Case Studies

  • Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 cell lines, the compound demonstrated significant cytotoxicity compared to controls. The combination with doxorubicin resulted in a notable reduction in cell survival rates .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to untreated controls. These findings underscore its potential as a therapeutic agent in clinical settings .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Coupling Reactions : Use of dimethylformamide (DMF) or acetic acid under reflux to facilitate nucleophilic substitution or amide bond formation between pyridine and pyrazole precursors .

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocyclic coupling .

Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) ensures ≥95% purity. Monitoring via thin-layer chromatography (TLC) is critical .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon backbone alignment with expected structure .

IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} verify carbonyl groups .

X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, cytotoxicity assays using MTT vs. ATP-based luminescence may yield conflicting IC50_{50} values .

Impurity Profiling : Use HPLC-MS to detect trace intermediates or byproducts (e.g., dichlorinated side products) that may interfere with activity .

Dose-Response Curves : Validate results across multiple concentrations to rule out false positives/negatives .

Q. What computational tools predict the pharmacokinetic and drug-likeness properties of this compound?

Methodological Answer:

SwissADME : Predicts logP (lipophilicity), water solubility, and bioavailability. For this compound:

  • logP : ~3.2 (indicative of moderate membrane permeability)
  • GI Absorption : High (>80%)
  • BBB Permeability : Low (due to polar carboxamide group) .

Molecular Dynamics Simulations : Assess binding stability to target proteins (e.g., kinases) using AMBER or GROMACS .

Q. How does the compound’s reactivity with metal ions or biomolecules influence its pharmacological profile?

Methodological Answer:

Chelation Studies : Use UV-Vis spectroscopy to monitor interactions with metal ions (e.g., Fe2+^{2+}, Cu2+^{2+}). Pyrazole and pyridine moieties show moderate chelation, potentially altering bioavailability .

Protein Binding Assays : Fluorescence quenching experiments quantify binding to serum albumin (e.g., >90% binding to BSA at 10 µM) .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

Methodological Answer:

Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility (e.g., 2.5-fold increase in solubility for sodium salt vs. free acid) .

Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to maintain stability in PBS (pH 7.4) .

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